

Tenoxicam-d4: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tenoxicam-d4

Cat. No.: B590001

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and properties of **Tenoxicam-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Tenoxicam. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Identity and Structure

Tenoxicam-d4 is a labeled version of Tenoxicam where four hydrogen atoms on the pyridinyl ring have been replaced with deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for quantitative analysis.

Below is a two-dimensional representation of the chemical structure of **Tenoxicam-d4**.

Caption: 2D Chemical Structure of **Tenoxicam-d4**.

Physicochemical Properties

Quantitative data for **Tenoxicam-d4** is not extensively available in the public domain. The following table summarizes the key physicochemical properties. Where specific data for the deuterated form is unavailable, values for the parent compound, Tenoxicam, are provided as a close approximation and are marked with an asterisk (*).

Property	Value	Reference
Molecular Formula	C ₁₃ D ₄ H ₇ N ₃ O ₄ S ₂	[1][2][3]
Molecular Weight	341.40 g/mol	[2][3][4]
CAS Number	1329834-60-7	[1][4][5]
Appearance	Yellowish crystalline powder	[6]
Melting Point	209-213 °C (decomposes)	[7]
pKa ₁	1.1	[2]
pKa ₂	5.3	[2]
Solubility	Practically insoluble in water; sparingly soluble in methylene chloride; very slightly soluble in anhydrous ethanol. Soluble in acids and alkalis.*	[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Tenoxicam-d4** are not readily found in peer-reviewed literature. However, based on the synthesis of Tenoxicam and general analytical techniques, the following methodologies can be inferred.

Synthesis

The synthesis of **Tenoxicam-d4** would likely follow a similar pathway to that of Tenoxicam, with the introduction of deuterated precursors at the appropriate step. A plausible synthetic route is outlined below.



[Click to download full resolution via product page](#)

Caption: Inferred synthetic workflow for **Tenoxicam-d4**.

A general synthetic approach involves the condensation of a deuterated 2-aminopyridine with a thieno[2,3-e][1][9]thiazine carboxylic acid derivative. The precise reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized for the deuterated analog.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Tenoxicam and would be suitable for **Tenoxicam-d4**.

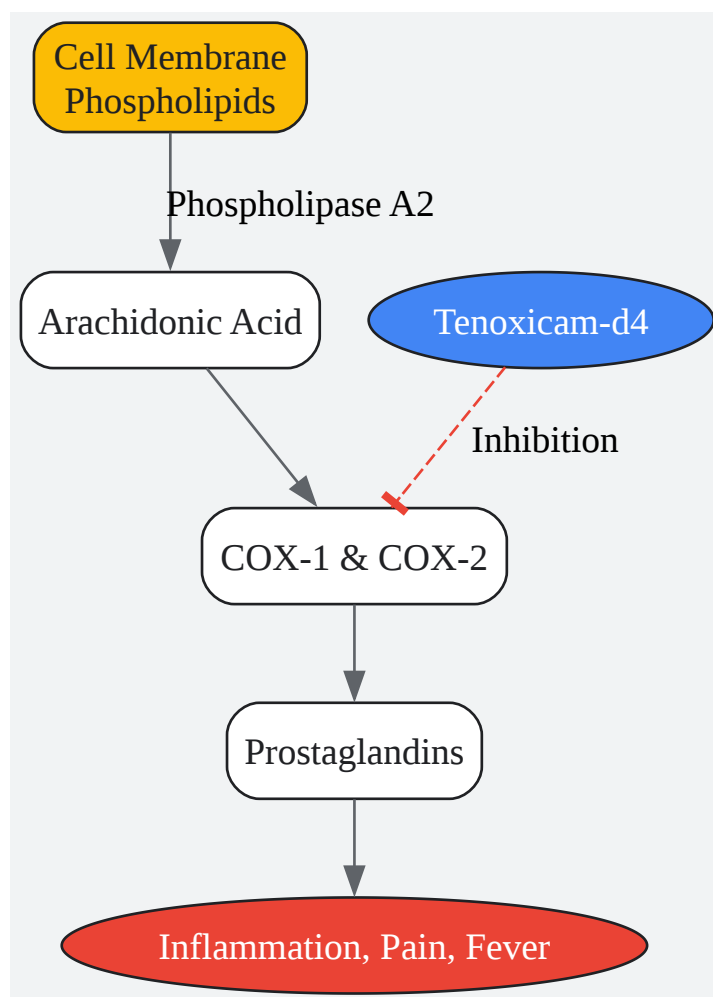
HPLC Method for Quantification:

- **Column:** A reversed-phase C18 column is typically used.
- **Mobile Phase:** A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is common. The pH of the mobile phase is a critical parameter for achieving good separation.
- **Detection:** UV detection at a wavelength of approximately 370 nm is suitable for quantification.
- **Internal Standard:** **Tenoxicam-d4** is an ideal internal standard for the quantification of Tenoxicam in biological matrices due to its similar chemical properties and distinct mass.

Mechanism of Action and Signaling Pathway

Tenoxicam, the parent compound of **Tenoxicam-d4**, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][10][11] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The simplified signaling pathway is illustrated below.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Tenoxicam.

By inhibiting COX enzymes, Tenoxicam and its deuterated analog reduce the production of prostaglandins, thereby alleviating the symptoms of inflammatory conditions.

Applications in Research and Development

Tenoxicam-d4 serves as a crucial tool in various research and development applications:

- **Pharmacokinetic Studies:** The deuterium label allows for the differentiation of the administered drug from its endogenous counterparts, enabling precise measurement of absorption, distribution, metabolism, and excretion (ADME) profiles.

- **Metabolite Identification:** It aids in the identification and quantification of metabolites by mass spectrometry.
- **Bioequivalence Studies:** **Tenoxicam-d4** can be used as an internal standard to ensure the accuracy and precision of bioanalytical methods in studies comparing different formulations of Tenoxicam.
- **Drug-Drug Interaction Studies:** It can be employed to investigate the influence of co-administered drugs on the pharmacokinetics of Tenoxicam.

Conclusion

Tenoxicam-d4 is a valuable isotopically labeled analog of Tenoxicam, essential for advanced pharmaceutical research and development. While specific physicochemical data for the deuterated form is limited, the properties of the parent compound provide a reliable reference. The inferred synthetic and analytical protocols, along with a clear understanding of its mechanism of action, provide a solid foundation for its application in scientific studies. This guide offers a comprehensive technical overview to support researchers in their work with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Tenoxicam? [synapse.patsnap.com]
- 2. Tenoxicam [drugfuture.com]
- 3. clearsynth.com [clearsynth.com]
- 4. nbinno.com [nbinno.com]
- 5. Tenoxicam | C₁₃H₁₁N₃O₄S₂ | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 59804-37-4: Tenoxicam | CymitQuimica [cymitquimica.com]
- 7. Tenoxicam - Wikipedia [en.wikipedia.org]

- 8. Tenoxicam-d4 CAS#: [m.chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. TENOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts [gpatindia.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Tenoxicam-d4: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b590001#tenoxicam-d4-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com